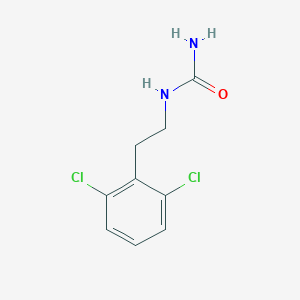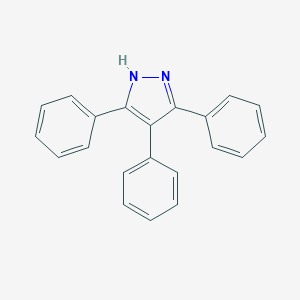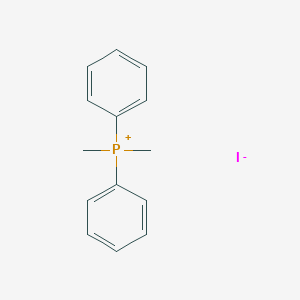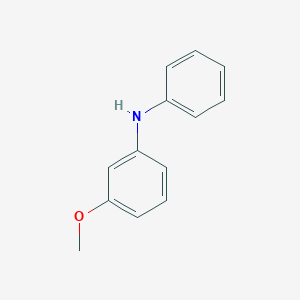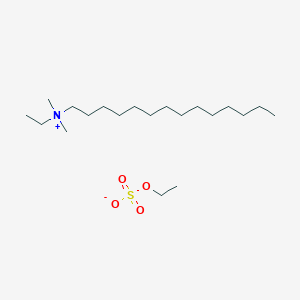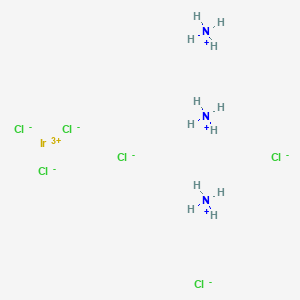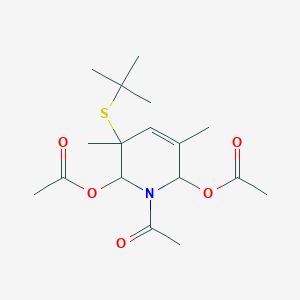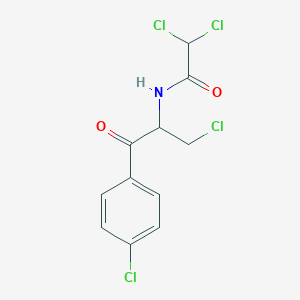
Cloponone
Übersicht
Beschreibung
Cloponone is a natural product that has been isolated from the plant Clove (Syzygium aromaticum). It has gained attention due to its various biological activities such as anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer properties. This compound has been extensively studied for its potential therapeutic applications in the field of medicine and biology.
Wirkmechanismus
Cloponone exerts its biological activities through various mechanisms such as inhibition of inflammatory mediators, modulation of immune response, and induction of apoptosis in cancer cells. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It also modulates the immune response by regulating the production of various immune cells such as T cells and B cells. This compound induces apoptosis in cancer cells by activating various signaling pathways such as the p53 pathway and the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as antioxidant activity, inhibition of enzyme activity, and modulation of gene expression. This compound has been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also inhibits the activity of various enzymes such as cyclooxygenase and lipoxygenase. This compound modulates gene expression by regulating the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Cloponone has several advantages for lab experiments such as its availability, low toxicity, and broad-spectrum activity. However, it also has some limitations such as its low solubility in water, which makes it difficult to use in aqueous solutions. It is also sensitive to light and heat, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the study of cloponone. One potential direction is the development of novel drug delivery systems for this compound to improve its solubility and stability. Another direction is the study of the synergistic effects of this compound with other natural products and conventional drugs. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo can provide valuable information for its therapeutic applications. Finally, the identification of new biological activities and molecular targets of this compound can expand its potential therapeutic applications.
Synthesemethoden
Cloponone can be synthesized through various methods such as chemical synthesis, microbial fermentation, and plant extraction. The chemical synthesis of this compound involves the condensation of eugenol and isoeugenol in the presence of a strong acid catalyst. Microbial fermentation involves the use of microorganisms such as Aspergillus niger and Rhizopus oryzae to produce this compound. Plant extraction involves the isolation of this compound from the plant Clove using various solvents such as ethanol, methanol, and water.
Wissenschaftliche Forschungsanwendungen
Cloponone has been extensively studied for its potential therapeutic applications in the field of medicine and biology. It has been shown to possess anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer properties. This compound has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2,2-dichloro-N-[3-chloro-1-(4-chlorophenyl)-1-oxopropan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl4NO2/c12-5-8(16-11(18)10(14)15)9(17)6-1-3-7(13)4-2-6/h1-4,8,10H,5H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVKMSCFQIQULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CCl)NC(=O)C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864572 | |
| Record name | 2,2-Dichloro-N-[3-chloro-1-(4-chlorophenyl)-1-oxopropan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85409-44-5, 15301-50-5 | |
| Record name | 2,2-Dichloro-N-[1-(chloromethyl)-2-(4-chlorophenyl)-2-oxoethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85409-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloponone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085409445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dichloro-N-[3-chloro-1-(4-chlorophenyl)-1-oxopropan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dichloro-N-[1-(chloromethyl)-2-(4-chlorophenyl)-2-oxoethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPONONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V51W472X6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



